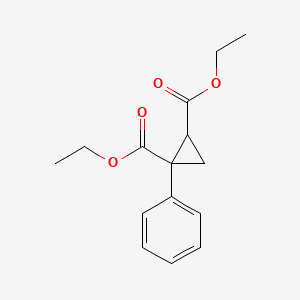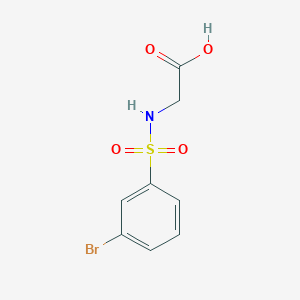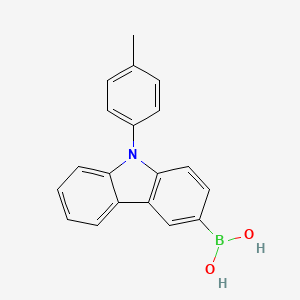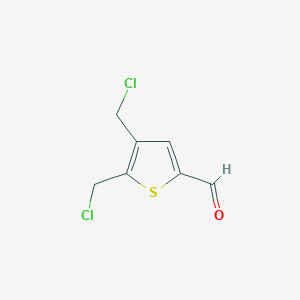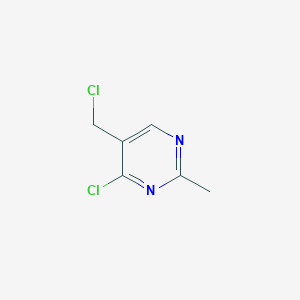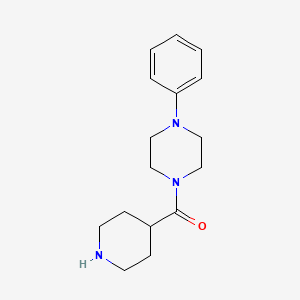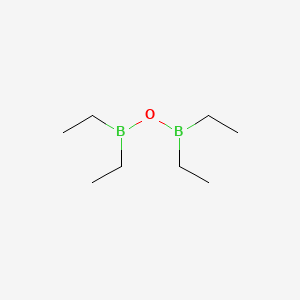
Borane, oxybis[diethyl-
Overview
Description
Borane, oxybis[diethyl-] is an organoboron compound that plays a significant role in organic synthesis. It is known for its unique properties and reactivity, making it a valuable reagent in various chemical reactions. This compound is characterized by the presence of boron atoms bonded to oxygen and diethyl groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: Borane, oxybis[diethyl-] can be synthesized through several methods. One common approach involves the reaction of diethyl ether with diborane. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{B}_2\text{H}_6 + 2 \text{(C}_2\text{H}_5\text{)}_2\text{O} \rightarrow 2 \text{(C}_2\text{H}_5\text{)}_2\text{OBH}_3 ]
Industrial Production Methods: In industrial settings, the production of borane, oxybis[diethyl-] often involves large-scale reactions using specialized equipment to handle the reactive nature of boron compounds. The process may include the use of solvents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Borane, oxybis[diethyl-] undergoes various chemical reactions, including:
Hydroboration: Addition of borane to alkenes, resulting in organoboranes.
Reduction: Reduction of carbonyl compounds to alcohols.
Substitution: Replacement of boron-bound groups with other nucleophiles.
Common Reagents and Conditions:
Hydroboration: Typically performed with alkenes in the presence of borane-tetrahydrofuran complex or borane-dimethyl sulfide complex.
Reduction: Often carried out using borane complexes in solvents like tetrahydrofuran.
Substitution: Involves nucleophiles such as amines or alcohols under reflux conditions.
Major Products:
Hydroboration: Alkylboranes.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Borane, oxybis[diethyl-] has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through hydroboration and reduction reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of borane, oxybis[diethyl-] involves the interaction of boron atoms with various substrates. In hydroboration, the boron atom adds to the less substituted carbon of the alkene, while the hydrogen adds to the more substituted carbon. This regioselectivity is a key feature of the hydroboration reaction. In reduction reactions, borane acts as a reducing agent, transferring hydride ions to the substrate.
Comparison with Similar Compounds
Triethylborane: Another trialkylborane with similar reactivity but different steric properties.
Borane-tetrahydrofuran complex: A commonly used borane source with different solubility and stability characteristics.
Borane-dimethyl sulfide complex: Offers similar reactivity but with distinct handling and storage requirements.
Uniqueness: Borane, oxybis[diethyl-] is unique due to its specific combination of boron, oxygen, and diethyl groups, which impart distinct reactivity and selectivity in chemical reactions. Its ability to participate in hydroboration, reduction, and substitution reactions makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
diethylboranyloxy(diethyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20B2O/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJOGPLOOPPMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)OB(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20B2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B3281167.png)
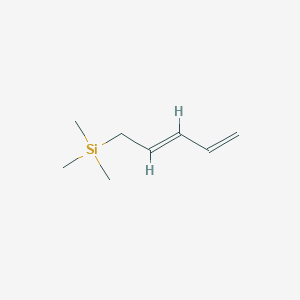
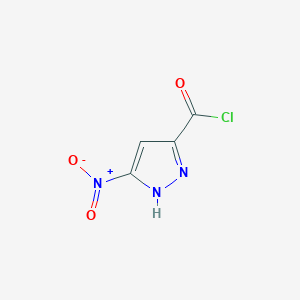
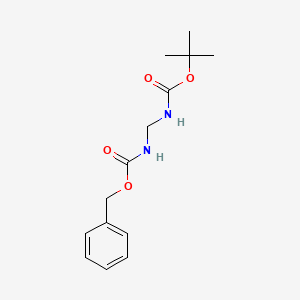
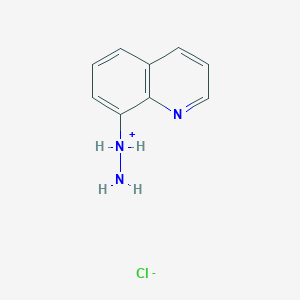

![2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B3281203.png)
